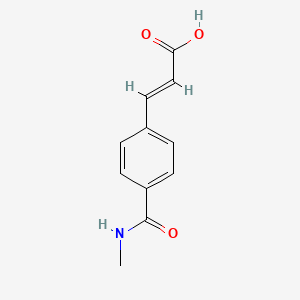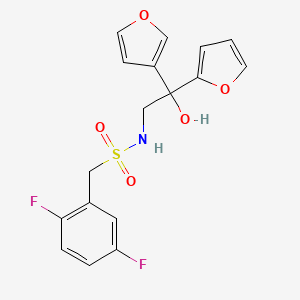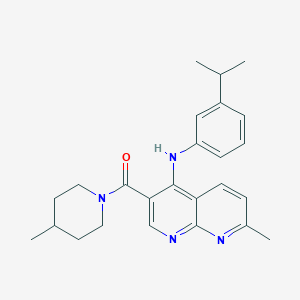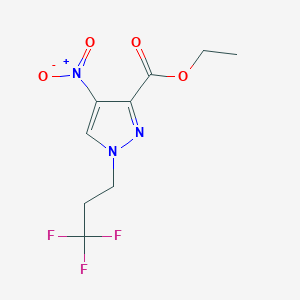
4-(Methylcarbamoyl)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamic acid is an organic compound classified under the phenylpropanoid class of compounds. It is a white crystalline substance that is slightly soluble in water and freely soluble in many organic solvents . It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol .
Synthesis Analysis
Cinnamic acid can be synthesized from benzaldehyde in a reaction known as the Perkin reaction . In a study, a series of cinnamic acid analogs were designed and synthesized for their quorum sensing inhibitory activities .Molecular Structure Analysis
The structure of cinnamic acid is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group . This makes it possible to modify these functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .Chemical Reactions Analysis
Cinnamic acid and its derivatives have been involved in various chemical reactions. For example, glycerol was reacted with 4-methoxy cinnamic acid to prepare the corresponding 4-methoxy cinnamoyl glycerol . Another example is the bromination of cinnamic acid to prepare 2,3-dibromo-3-phenylpropanoic acid .Physical And Chemical Properties Analysis
Cinnamic acid has a melting point range of 133 to 136 degrees Celsius and decomposes upon heating . It possesses a carboxyl group (-COOH) and a styrene unit, which contribute to its chemical behavior .Aplicaciones Científicas De Investigación
Agrochemical Development
Research has indicated that derivatives of cinnamic acid, including 4-(Methylcarbamoyl)cinnamic acid, can be effectively used in developing agrochemicals. These compounds play a significant role in controlling plant viruses and bacterial diseases by enhancing plant defense responses. Their ability to activate plant defense mechanisms makes them valuable in agricultural research and applications, contributing to the development of novel plant protection strategies.
Photoactive Material Synthesis
In the realm of material science, cinnamic acid derivatives demonstrate unique properties when exposed to ultraviolet (UV) light. These properties are harnessed in the synthesis of biobased functional materials, such as photoresponsive and biobased plastics. The photoactive nature of these compounds, especially under UV irradiation, is leveraged to create organic-solvent-soluble polyimides. These materials show promise in various applications due to their responsiveness to light, which is a crucial attribute in the development of advanced materials.
Structural Modification of Natural Products
Cinnamic acid is also extensively used in the structural modification of natural products. This application is particularly important in enhancing the biological activity and reducing the cytotoxicity of these products. The structural modification capabilities of cinnamic acid derivatives, including 4-(Methylcarbamoyl)cinnamic acid, play a critical role in the development of new and more effective compounds in various fields of research, including medicinal chemistry and drug development.
Mecanismo De Acción
Target of Action
4-(Methylcarbamoyl)cinnamic acid, a derivative of cinnamic acid, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . These hemoglobin subunits play a crucial role in oxygen transport in the human body.
Mode of Action
Studies on cinnamic acid, from which this compound is derived, suggest that it exerts its activity throughplasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .
Biochemical Pathways
Cinnamic acid, the parent compound of 4-(Methylcarbamoyl)cinnamic acid, is involved in the biochemical route that yields lignin, a polymeric material that provides mechanical support to the plant cell wall
Pharmacokinetics
The pharmacokinetics of cinnamic acid, from which 4-(Methylcarbamoyl)cinnamic acid is derived, suggest that it is quickly absorbed and then metabolized mainly into hippuric acid . The bioavailability of cinnamic acid from its natural sources was found to be higher than that from pure cinnamic acid . .
Result of Action
Cinnamic acid and its derivatives have been reported to exhibitantioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Safety and Hazards
Direcciones Futuras
Cinnamic acid and its derivatives have shown potential in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . Future research may focus on enhancing the biological efficacy of synthesized cinnamic acid derivatives and exploring their potential as therapeutic agents .
Propiedades
IUPAC Name |
(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKEHKMLPTJFE-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamoyl)cinnamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2967391.png)
![Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2967392.png)

![methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate](/img/structure/B2967397.png)


![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/no-structure.png)
![ethyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2967406.png)

![N-[Cyano-(4-fluorophenyl)methyl]-2-ethylbenzamide](/img/structure/B2967408.png)

![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)
